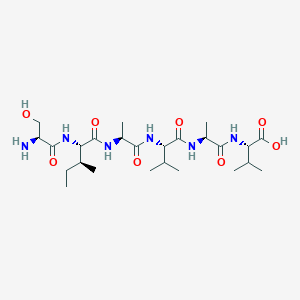

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine

Description

Properties

CAS No. |

655230-43-6 |

|---|---|

Molecular Formula |

C25H46N6O8 |

Molecular Weight |

558.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C25H46N6O8/c1-9-13(6)19(31-22(35)16(26)10-32)24(37)28-14(7)20(33)29-17(11(2)3)23(36)27-15(8)21(34)30-18(12(4)5)25(38)39/h11-19,32H,9-10,26H2,1-8H3,(H,27,36)(H,28,37)(H,29,33)(H,30,34)(H,31,35)(H,38,39)/t13-,14-,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

FIIRCBBNJZSUAU-LOVVWNRFSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |

Origin of Product |

United States |

SIAVAV hexapeptide molecular weight and sequence analysis

An In-depth Technical Guide to the Molecular Weight and Sequence Analysis of the SIAVAV Hexapeptide

Abstract

The SIAVAV hexapeptide (Ser-Ile-Ala-Val-Ala-Val) is a short-chain amino acid sequence of significant interest in biochemical and pharmaceutical research. While structurally similar to the well-documented laminin-derived SIKVAV peptide, which is known to influence cell adhesion and angiogenesis, the distinct substitution of Lysine (K) for Alanine (A) in the third position warrants a specific analytical characterization.[1][2][3] This guide provides a comprehensive technical overview of the fundamental physicochemical properties of the SIAVAV hexapeptide, with a primary focus on the precise determination of its molecular weight. Furthermore, it details the principal methodologies for empirical sequence verification, balancing the classic Edman degradation chemistry with modern tandem mass spectrometry. This document is intended for researchers and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols for the robust analysis of this and other synthetic peptides.

Core Physicochemical Properties of SIAVAV

A complete understanding of a peptide's function begins with the precise characterization of its physical and chemical properties. The amino acid composition directly dictates its size, charge, and potential for higher-order structure.

Amino Acid Composition and Sequence

The SIAVAV hexapeptide consists of a linear chain of six amino acids. The sequence is as follows:

-

N-terminus: Serine (Ser, S)

-

Isoleucine (Ile, I)

-

Alanine (Ala, A)

-

Valine (Val, V)

-

Alanine (Ala, A)

-

C-terminus: Valine (Val, V)

Molecular Weight Determination

The theoretical molecular weight of a peptide is calculated from the sum of the molecular weights of its constituent amino acids minus the mass of water molecules eliminated during the formation of each peptide bond. For a hexapeptide, five peptide bonds are formed.

The calculation proceeds as follows:

-

Sum the molecular weights of the individual amino acids.

-

Sum the molecular weights of the water molecules lost (5 for a hexapeptide).

-

Subtract the total mass of water from the total mass of the amino acids.

The molecular weights of the relevant L-amino acids are summarized below.

| Amino Acid | 3-Letter Code | 1-Letter Code | Molecular Weight ( g/mol ) |

| Serine | Ser | S | 105.09[4][5][6] |

| Isoleucine | Ile | I | 131.17[7][8] |

| Alanine | Ala | A | 89.09[9][10][11] |

| Valine | Val | V | 117.15[12][13] |

Calculation:

-

Sum of Amino Acid Masses: 105.09 (Ser) + 131.17 (Ile) + 89.09 (Ala) + 117.15 (Val) + 89.09 (Ala) + 117.15 (Val) = 648.74 g/mol

-

Mass of Water Lost: 5 peptide bonds × 18.015 g/mol (H₂O) = 90.075 g/mol

-

Final Molecular Weight of SIAVAV: 648.74 - 90.075 = 558.665 g/mol

This calculated value is the monoisotopic mass and is critical for configuring mass spectrometers for detection and sequencing.

Methodologies for Peptide Sequence Verification

While a peptide can be synthesized with a target sequence, empirical verification is a cornerstone of quality control and experimental validation. The two predominant methods for this are Edman degradation and tandem mass spectrometry. The choice between them is dictated by factors such as sample purity, required throughput, and the need to identify or characterize post-translational modifications.

Edman Degradation Sequencing

Developed by Pehr Edman, this chemical method provides unambiguous sequencing of a peptide from its N-terminus.[14][15] It remains the gold standard for confirming the initial amino acid residues of a protein or peptide.

The technique is a cyclical process that removes one amino acid at a time from the N-terminus.[16]

-

Coupling: Under alkaline conditions, Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group.[17]

-

Cleavage: Under acidic conditions (using trifluoroacetic acid, TFA), the derivatized N-terminal residue is cleaved from the peptide chain as an anilinothiazolinone (ATZ) derivative.[16][18]

-

Conversion & Identification: The unstable ATZ-amino acid is converted into a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified using High-Performance Liquid Chromatography (HPLC) by comparing its retention time to known standards.[17]

The shortened peptide is then entered into the next cycle.

Caption: The cyclical workflow of Edman degradation for N-terminal sequencing.

-

Sample Preparation: Ensure the peptide sample is highly pure (>90%) and free of salts and primary amines that could interfere with the PITC reaction. A typical sample loading is 10-100 picomoles.[14]

-

Immobilization: The peptide is adsorbed onto a Polyvinylidene Fluoride (PVDF) membrane.

-

Automated Sequencing: The membrane is placed into an automated protein sequencer (sequenator).

-

Cycle 1 (Serine):

-

The sequencer delivers PITC in a base (e.g., trimethylamine) to couple with the N-terminal Serine.

-

After a wash step, anhydrous TFA is delivered to cleave the PITC-Serine bond.

-

The resulting ATZ-Serine is selectively extracted with an organic solvent (e.g., chlorobutane).[16]

-

The ATZ-Serine is transferred to a conversion flask, treated with aqueous TFA to form PTH-Serine, and injected into an online HPLC system.

-

-

Identification: The retention time of the PTH-Serine peak is compared against a standard chromatogram of all 20 PTH-amino acids to confirm its identity.

-

Subsequent Cycles: The sequencer automatically begins Cycle 2 on the newly exposed N-terminus (Isoleucine) and repeats the process until the entire sequence is determined or the signal-to-noise ratio becomes too low.

The primary strength of Edman sequencing is its direct, chemical nature. Each cycle provides a definitive result for a single position, making it highly trustworthy. However, its efficiency decreases with each cycle (typically >99% per step), limiting its practical application to peptides under 30-60 residues.[14] It will also fail if the N-terminus is chemically blocked (e.g., by acetylation).

Tandem Mass Spectrometry (MS/MS) Sequencing

Tandem MS is a high-sensitivity physical method for determining a peptide's sequence by precisely measuring the mass-to-charge ratio (m/z) of the intact peptide and its fragments. De novo sequencing refers to deriving the sequence directly from the fragmentation pattern without relying on a database.[19][20]

-

Ionization: The peptide sample is ionized, most commonly using Electrospray Ionization (ESI), which creates charged molecules in the gas phase.

-

First Mass Selection (MS1): The intact (precursor) peptide ions are separated by their m/z ratio, and ions corresponding to the SIAVAV peptide (e.g., [M+H]⁺ at m/z 559.67) are isolated.

-

Fragmentation (MS2): The selected precursor ions are fragmented in a collision cell by colliding them with an inert gas like argon or nitrogen. This process, known as Collision-Induced Dissociation (CID), preferentially breaks the weakest bonds—the peptide bonds.[21]

-

Second Mass Analysis (MS2): The m/z ratios of the resulting fragment ions are measured. Fragmentation along the peptide backbone creates predictable sets of ions, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus).

-

Sequence Deduction: The amino acid sequence is reconstructed by identifying series of b- or y-ions that differ by the mass of a single amino acid residue.

Caption: A typical workflow for peptide sequencing using tandem mass spectrometry.

-

Sample Preparation: The peptide is dissolved in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid). The concentration is typically in the low femtomole to picomole range.

-

Infusion: The sample is introduced into the ESI source of the mass spectrometer via direct infusion or liquid chromatography (LC). LC is preferred for complex samples but direct infusion is sufficient for a pure peptide.

-

MS1 Scan: An initial full scan is performed to identify the m/z of the precursor ion for SIAVAV.

-

MS/MS Method: A data-dependent acquisition method is configured. The instrument is instructed to isolate the precursor ion (m/z 559.7) and subject it to CID.

-

Data Acquisition: The instrument records the fragmentation spectrum.

-

Spectral Interpretation: The resulting spectrum is analyzed, either manually or using software, to identify the b- and y-ion series. The mass difference between consecutive peaks in a series corresponds to an amino acid residue, allowing the sequence to be read.

MS/MS is exceptionally sensitive and fast.[22] Its trustworthiness comes from the precision of mass measurement. The comprehensive fragmentation pattern provides a high degree of confidence in the sequence assignment. A key challenge is distinguishing between isobaric amino acids, such as Isoleucine (I) and Leucine (L), which have identical masses. In the case of SIAVAV, this is not an issue, but it is a critical consideration in general peptide analysis.

Computational Sequence Analysis

Modern peptide research is heavily supported by bioinformatics.[23] Once a sequence is confirmed, computational tools can be used to predict a wide range of properties and guide further research.

-

Property Prediction: Tools like the ProtParam module within the BioPython library can use the sequence (SIAVAV) to calculate theoretical pI (isoelectric point), hydrophobicity, and potential instability.[24]

-

Sequence Alignment: For discovering related peptides or analyzing structure-activity relationships, tools like PepSeA can perform multiple sequence alignments, even with non-natural amino acids.[25]

-

Structural Prediction: While challenging for short, flexible peptides, frameworks like PEP-FOLD3 can predict the 3D conformation of peptides, offering insights into how SIAVAV might interact with biological targets.[26]

Conclusion

The analysis of the SIAVAV hexapeptide is a multi-faceted process grounded in fundamental biochemical principles. Accurate molecular weight determination is the first step, achieved through a straightforward calculation based on amino acid composition. This theoretical mass is then leveraged in empirical sequencing methodologies. Edman degradation offers unparalleled certainty for N-terminal residues, while tandem mass spectrometry provides a rapid, highly sensitive, and comprehensive method for full sequence verification. The integration of these experimental techniques with computational analysis provides a robust framework for the complete characterization of synthetic peptides like SIAVAV, ensuring the scientific integrity required for advanced research and drug development.

References

- JPT Peptide Technologies.

- National Institute of Standards and Technology. L-Isoleucine - NIST WebBook.

- National Institute of Standards and Technology. Alanine - NIST WebBook.

- Abcam. L-Serine, non-essential amino acid (CAS 56-45-1).

- Alfa Chemistry. CAS 56-45-1 L-Serine.

- FUJIFILM Wako Chemicals. Edman Method (Protein Sequencer).

- National Institute of Standards and Technology. Valine - NIST WebBook.

- CymitQuimica. CAS 72-18-4: L-Valine.

- PubMed. Tutorial on de novo peptide sequencing using MS/MS mass spectrometry.

- National Institute of Standards and Technology. Serine - NIST WebBook.

- World Scientific Publishing. TUTORIAL ON DE NOVO PEPTIDE SEQUENCING USING MS/MS MASS SPECTROMETRY.

- Wikipedia. Alanine.

- National Institutes of Health. L-Isoleucine - PubChem.

- Sigma-Aldrich. L-Isoleucine.

- Wikipedia.

- Creative Proteomics.

- Journal of Chemical Information and Modeling.

- EHU.

- ResearchGate. (PDF) Tutorial on de novo peptide sequencing using MS/MS mass spectrometry.

- Chemistry LibreTexts. 26.

- Taylor & Francis Online.

- Sigma-Aldrich. L-Valine.

- MDPI.

- United States Biological. L-Valine (non-animal)

- Wikipedia.

- IonSource.Com. Introduction - De Novo Peptide Sequencing.

- Wikipedia. Hexapeptide-10.

- Wiley Online Library. Lessons in de novo peptide sequencing by tandem mass spectrometry.

- PubMed.

- National Institutes of Health. How Computation Is Taking Peptide Therapeutics under Its Wing.

- Cayman Chemical.

Sources

- 1. Hexapeptide-10 - Wikipedia [en.wikipedia.org]

- 2. In vitro effects of SIKVAV retro and retro-enantio analogues on tumor metastatic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. L-Serine, non-essential amino acid (CAS 56-45-1) | Abcam [abcam.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Serine [webbook.nist.gov]

- 7. L-Isoleucine [webbook.nist.gov]

- 8. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jpt.com [jpt.com]

- 10. Alanine [webbook.nist.gov]

- 11. Alanine - Wikipedia [en.wikipedia.org]

- 12. CAS 72-18-4: L-Valine | CymitQuimica [cymitquimica.com]

- 13. usbio.net [usbio.net]

- 14. Edman degradation - Wikipedia [en.wikipedia.org]

- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 16. ehu.eus [ehu.eus]

- 17. Edman Method (Protein Sequencer) | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Tutorial on de novo peptide sequencing using MS/MS mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. worldscientific.com [worldscientific.com]

- 21. personal.broadinstitute.org [personal.broadinstitute.org]

- 22. ionsource.com [ionsource.com]

- 23. tandfonline.com [tandfonline.com]

- 24. mdpi.com [mdpi.com]

- 25. biorxiv.org [biorxiv.org]

- 26. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Supramolecular Dynamics and Mechanism of Action of L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV)

A Technical Whitepaper for Biomaterials Researchers and Drug Development Professionals

Executive Summary

The rational design of self-assembling peptides (SAPs) has revolutionized the development of biomimetic scaffolds and targeted drug delivery systems[1]. Among these, the hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) represents a highly tunable, surfactant-like molecule. Characterized by a distinct amphiphilic architecture, SIAVAV undergoes spontaneous supramolecular self-assembly in aqueous environments to form β -sheet-rich nanofibrils.

As a Senior Application Scientist, I have structured this guide to move beyond theoretical models, providing a field-proven, mechanistic breakdown of SIAVAV's behavior. This whitepaper details the physicochemical drivers of its self-assembly, the cellular implications of its fibrillar architecture, and the self-validating experimental protocols required to characterize its mechanism of action accurately.

Structural Biology & Physicochemical Properties

The intrinsic bioactivity of SIAVAV is dictated by its primary sequence, which creates a sharp polarity gradient. The N-terminal L-Serine acts as a hydrophilic headgroup, capable of extensive hydrogen bonding with the aqueous solvent. Conversely, the C-terminal pentapeptide tail (Ile-Ala-Val-Ala-Val) is intensely hydrophobic, driving the molecule to minimize solvent exposure through steric packing and hydrophobic collapse.

Quantitative Structural Data

To predict the assembly behavior of SIAVAV, we must first establish its baseline physicochemical parameters. Table 1 summarizes the core properties that dictate its phase transition from soluble monomer to macroscopic hydrogel.

Table 1: Physicochemical Properties and Mechanistic Rationale of SIAVAV

| Property | Value / Characteristic | Mechanistic Significance |

| Sequence | Ser-Ile-Ala-Val-Ala-Val | Amphiphilic design mimicking natural extracellular matrix (ECM) motifs. |

| N-Terminal Domain | Polar (Serine) | Facilitates solvent interaction and acts as a hydration shell during initial micellization. |

| C-Terminal Domain | Hydrophobic (IAVAV) | Drives thermodynamically favorable hydrophobic collapse, initiating oligomerization. |

| Net Charge (pH 7.4) | Neutral (Zwitterionic ends) | Minimizes electrostatic repulsion, allowing tight lateral packing of β -sheets. |

| Secondary Structure | Anti-parallel β -sheet | Maximizes intermolecular hydrogen bonding across the peptide backbone. |

Mechanism of Action: Supramolecular Self-Assembly

The mechanism of action of SIAVAV is not based on classical receptor-ligand lock-and-key binding as a monomer. Instead, its bioactivity is an emergent property of its supramolecular architecture[1]. The assembly pathway follows a distinct thermodynamic cascade:

-

Critical Aggregation Concentration (CAC) Thresholding: In dilute solutions, SIAVAV exists as a random coil monomer. Once the concentration exceeds the CAC, the hydrophobic IAVAV tails undergo a rapid hydrophobic collapse to minimize free energy, forming transient micellar oligomers.

-

Conformational Shift: Within these high-density oligomers, the proximity of the peptide backbones forces a conformational transition. Intermolecular hydrogen bonds form between the amide hydrogens and carbonyl oxygens of adjacent peptides, locking them into an anti-parallel β -sheet conformation.

-

Fibrillogenesis and Hydrogelation: These β -sheets stack laterally to form elongated, unbranched nanofibrils. At macroscopic concentrations, these fibrils entangle, trapping water molecules within their interstitial spaces to form a rigid, highly hydrated hydrogel scaffold. This scaffold mimics the native ECM, providing topographical cues that promote integrin clustering and focal adhesion kinase (FAK) signaling in mammalian cells.

Caption: Thermodynamic cascade of SIAVAV from soluble monomer to macroscopic hydrogel scaffold.

Self-Validating Experimental Protocols

To reliably characterize the SIAVAV assembly mechanism, researchers must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems; they include built-in controls to prevent false positives caused by pre-aggregation or buffer interference.

Protocol 1: Kinetic Fibrillogenesis via Thioflavin T (ThT) Assay

Thioflavin T is a benzothiazole dye that exhibits enhanced fluorescence upon binding to amyloid-like β -sheet fibrils[2]. This assay is critical for determining the lag phase and elongation rate of SIAVAV.

Causality & Setup:

-

Step 1: Peptide Disaggregation. Dissolve lyophilized SIAVAV in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) at 1 mg/mL, incubate for 1 hour, and evaporate under nitrogen. Causality: HFIP breaks all pre-existing hydrogen bonds. Failing to clear "seed" oligomers will artificially eliminate the lag phase, invalidating kinetic data[3].

-

Step 2: Reconstitution. Reconstitute the peptide film in a physiological buffer (e.g., PBS, pH 7.4) to a final concentration of 50 µM immediately prior to the assay.

-

Step 3: Dye Addition. Add ThT to a final concentration of 20 µM. Causality: Maintaining a peptide-to-dye ratio of approximately 2.5:1 ensures that ThT is not a limiting reagent while preventing dye self-quenching[2].

-

Step 4: Kinetic Monitoring. Transfer 100 µL per well to a black, clear-bottom 96-well plate. Monitor fluorescence (Excitation: 440 nm, Emission: 482 nm) at 37°C for 24 hours with intermittent shaking[4].

-

Self-Validation (Control): Run a "Buffer + ThT" well. Subtract this baseline from all sample readings to account for background dye fluorescence. If the baseline drifts upward over time, the buffer is contaminated with nucleating agents.

Protocol 2: Secondary Structure Deconvolution via Circular Dichroism (CD)

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by the chiral peptide backbone, providing a direct readout of secondary structure[5].

Causality & Setup:

-

Step 1: Precise Concentration Determination. Determine the exact peptide concentration using quantitative amino acid analysis. Causality: Colorimetric assays (like Bradford) are highly inaccurate for short peptides lacking aromatic residues. Because the calculation of Mean Residue Ellipticity (MRE) strictly requires precise molarity, concentration errors will skew structural deconvolution[6].

-

Step 2: Buffer Selection. Prepare SIAVAV in 10 mM Sodium Phosphate buffer (pH 7.4). Causality: Chloride ions and complex buffers (like HEPES or Tris) heavily absorb UV light below 200 nm, masking the critical π→π∗ transition of the peptide backbone[5].

-

Step 3: Spectral Acquisition. Load the sample into a 1 mm pathlength quartz cuvette. Scan from 190 nm to 250 nm at 25°C. A mature SIAVAV fibril will exhibit a distinct positive peak at ~195 nm and a negative minimum at ~216 nm, characteristic of β -sheet structures[5].

-

Self-Validation (Control): Acquire a blank spectrum of the Sodium Phosphate buffer alone. The software must subtract this blank from the sample spectrum before MRE conversion to ensure the signal is exclusively derived from the peptide.

Caption: Orthogonal experimental workflow ensuring self-validating characterization of SIAVAV.

Conclusion

The hexapeptide SIAVAV leverages its amphiphilic sequence to bypass the need for complex protein folding, instead utilizing thermodynamic principles to self-assemble into functional β -sheet nanofibrils. By strictly adhering to the rigorous, self-validating protocols outlined above—specifically HFIP disaggregation prior to ThT kinetics and precise buffer control in CD spectroscopy—researchers can accurately map its fibrillogenesis. This mechanistic understanding is the foundational step in translating SIAVAV from a synthetic sequence into a viable biomimetic scaffold for advanced tissue engineering applications.

References

-

Self-assemble peptide biomaterials and their biomedical applications PubMed Central (PMC) - NIH URL:[Link]

-

Using circular dichroism spectra to estimate protein secondary structure Shared Research Facilities - West Virginia University / Nature Protocols URL:[Link]

-

Experimental procedures to investigate fibrillation of proteins PubMed Central (PMC) - NIH URL:[Link]

-

Potential Translational Thioflavin T Methodology as a Complement of Cell-Based Assays and after Drug Exposition MDPI URL:[Link]

Sources

Technical Whitepaper: L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (CAS 655230-43-6) – Specifications, Synthesis, and Self-Assembly Protocols

Executive Summary

The hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (Sequence: SIAVAV ; CAS 655230-43-6) represents a highly specialized class of surfactant-like, self-assembling peptides (SAPs). Engineered with a singular polar headgroup (Serine) and a strongly aliphatic, hydrophobic tail (Ile-Ala-Val-Ala-Val), this molecule is thermodynamically driven to undergo spontaneous hierarchical self-assembly. In aqueous environments, the amphiphilic nature of SIAVAV forces the hydrophobic tails to pack tightly while the polar serine residues interact with the solvent, driving the formation of robust β-sheet-rich nanofibrils.

These supramolecular architectures rapidly entangle to form macroscopic hydrogels, making SIAVAV an invaluable biomaterial scaffold for tissue engineering, controlled drug delivery, and regenerative medicine 1. This whitepaper details the physicochemical specifications, self-validating synthesis protocols, and characterization workflows required to reliably produce and utilize this peptide.

Physicochemical Specifications

Understanding the intrinsic properties of SIAVAV is critical for predicting its phase behavior. The dominance of β-branched amino acids (Isoleucine, Valine) heavily restricts the backbone dihedral angles, predisposing the sequence to extended β-strand conformations rather than α-helices.

| Parameter | Specification |

| Sequence | Ser-Ile-Ala-Val-Ala-Val (SIAVAV) |

| CAS Registry Number | 655230-43-6 |

| Molecular Formula | C₂₅H₄₆N₆O₈ |

| Molecular Weight | 558.67 g/mol |

| Isoelectric Point (pI) | ~5.5 (Determined by terminal NH₂ and COOH) |

| Net Charge at pH 7.4 | Neutral (Zwitterionic termini) |

| Hydrophobicity Index | High (83% aliphatic residues) |

| Primary Secondary Structure | Antiparallel β-sheet |

Supramolecular Self-Assembly Mechanism

The gelation of SIAVAV is not a random aggregation event, but a highly ordered hierarchical assembly driven by non-covalent interactions. The causality of this assembly is rooted in the hydrophobic effect and directional hydrogen bonding 2. When dissolved in an aqueous buffer, the hydrophobic Ile, Ala, and Val side chains collapse to minimize contact with water. Simultaneously, the peptide backbones align to form intermolecular hydrogen bonds, creating a stable 1D β-sheet tape. These tapes laterally associate into 3D nanofibrils, which entangle above a critical gelation concentration (CGC) to form a viscoelastic hydrogel.

Caption: Supramolecular self-assembly pathway of SIAVAV into a 3D hydrogel network.

Self-Validating Synthesis Protocol (Fmoc-SPPS)

Because SIAVAV contains multiple sterically hindered, β-branched residues (Valine and Isoleucine), standard coupling reagents (like HBTU) often fail, leading to deletion sequences. To guarantee high-fidelity synthesis, we employ a modified Fmoc-based Solid-Phase Peptide Synthesis (SPPS) utilizing the highly reactive uronium salt HATU 3.

Step-by-Step Methodology

-

Resin Preparation: Weigh 0.1 mmol of Rink Amide AM resin (to yield a C-terminal amide, preventing electrostatic repulsion during assembly). Swell in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes 4.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 15 minutes. Wash 5x with DMF.

-

Amino Acid Coupling:

-

Dissolve 4.0 equivalents (eq) of the Fmoc-amino acid, 3.9 eq of HATU, and 8.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF.

-

Add to the resin and agitate for 60 minutes.

-

Causality Note: The slight substoichiometric ratio of HATU prevents capping of the unreacted amines by guanidinium byproducts.

-

-

Validation Checkpoint (Kaiser Test): Extract a few resin beads and apply Kaiser test reagents.

-

Self-Validation: A yellow/colorless bead confirms complete coupling. A blue bead indicates unreacted amines, mandating a secondary coupling cycle before proceeding.

-

-

Cleavage: Treat the peptide-resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% H₂O for 2 hours.

-

Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether. Centrifuge at 4000 rpm for 10 minutes, decant, and lyophilize.

Experimental Workflows for Hydrogel Characterization

To ensure the synthesized SIAVAV functions correctly as a biomaterial scaffold, it must be characterized across molecular, nanoscale, and macroscopic domains.

Caption: Standardized experimental workflow for SIAVAV synthesis and physicochemical characterization.

Protocol A: Secondary Structure Validation via Circular Dichroism (CD)

-

Dilute the lyophilized SIAVAV peptide to a concentration of 0.1 mg/mL in double-distilled water (ddH₂O) to prevent rapid macroscopic gelation during measurement.

-

Load the sample into a 1 mm pathlength quartz cuvette.

-

Scan from 190 nm to 260 nm at 20°C using a spectropolarimeter.

-

Validation Checkpoint: A successful self-assembly into a cross-β architecture will yield a spectrum with a distinct minimum at ~216 nm and a maximum at ~195 nm. Any shift toward a minimum at 200 nm indicates an unstructured random coil, signaling a failure in assembly conditions.

Protocol B: Oscillatory Rheology for Macroscopic Gelation

SAPs intended for neural tissue repair or cartilage regeneration must exhibit specific viscoelastic properties that mimic the native extracellular matrix 5.

-

Prepare a 2% (w/v) solution of SIAVAV in PBS (pH 7.4) and allow it to cure in a mold for 24 hours at 37°C.

-

Transfer the hydrogel disc to a rheometer equipped with a 20 mm parallel plate geometry.

-

Conduct an amplitude sweep (0.01% to 100% strain) at 1 Hz to identify the linear viscoelastic region (LVER).

-

Conduct a frequency sweep (0.1 to 100 rad/s) at a constant 1% strain.

-

Validation Checkpoint: The storage modulus (G') must be strictly independent of frequency and exceed the loss modulus (G'') by at least one order of magnitude (G' > 10 × G''). This mathematically validates that the material is a true solid-like hydrogel network rather than a viscous fluid.

Conclusion

L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) is a potent, minimalist self-assembling peptide. By strictly adhering to optimized HATU-mediated SPPS protocols and validating the hierarchical assembly through CD and rheology, researchers can reliably deploy this hexapeptide as a tunable, biocompatible scaffold for advanced drug delivery and regenerative medicine applications.

References

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. 3

-

Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. 4

-

Ziadlou, R., et al. (2021). Research progress of self-assembling peptide hydrogels in repairing cartilage defects. Frontiers in Bioengineering and Biotechnology. 1

-

ACS Publications. (2025). Design, Computational Assessment, and Experimental Characterization of a Self-Assembling Peptide Hydrogel.2

-

NIH PubMed Central. Self-Assembling Hydrogel Structures for Neural Tissue Repair. 5

Sources

In Vitro Stability and Half-Life Profiling of the Ser-Ile-Ala-Val-Ala-Val (SIAVAV) Hexapeptide: A Comprehensive Technical Guide

Executive Summary

The translation of peptide therapeutics from in silico discovery to in vivo efficacy is frequently bottlenecked by poor metabolic stability. Linear, unmodified peptides are highly susceptible to proteolytic degradation in systemic circulation. This technical whitepaper establishes a rigorous, self-validating analytical framework for evaluating the in vitro serum stability and half-life ( t1/2 ) of the hexapeptide Ser-Ile-Ala-Val-Ala-Val (SIAVAV) . By detailing the mechanistic rationale behind protease susceptibility and providing a standardized LC-MS/MS quantification protocol, this guide serves as a foundational blueprint for preclinical peptide characterization.

Mechanistic Profiling & Proteolytic Susceptibility of SIAVAV

Before executing any stability assay, a Senior Application Scientist must analyze the structural vulnerabilities of the target sequence. SIAVAV is a linear hexapeptide composed entirely of canonical L-amino acids without structural constraints (e.g., cyclization, PEGylation, or terminal capping).

-

Exopeptidase Vulnerability: The free N-terminal Serine renders SIAVAV highly susceptible to aminopeptidases, which are ubiquitous in serum and catalyze the rapid removal of N-terminal residues[1]. Concurrently, the free C-terminal Valine is a prime target for carboxypeptidases.

-

Endopeptidase Vulnerability: The internal aliphatic core (Ile-Ala-Val) creates a hydrophobic micro-domain that can be recognized and cleaved by endopeptidases (e.g., elastase-like proteases).

Causality in Experimental Design: Because short, unmodified peptides typically exhibit serum half-lives measured in mere minutes[2], standard hourly sampling is insufficient. To accurately capture the exponential decay curve of SIAVAV, our experimental design mandates high-frequency sampling at early time points (e.g., 5, 15, and 30 minutes).

Proteolytic cleavage map of the SIAVAV hexapeptide.

Analytical Strategy: The LC-MS/MS Imperative

While ligand-binding assays (like ELISA) are useful for large biologics, they are fundamentally flawed for short peptides due to cross-reactivity with degradation fragments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the industry gold standard[3].

LC-MS/MS provides absolute mass-based detection, allowing us to simultaneously quantify the intact parent peptide (SIAVAV) and map its proteolytic cleavage products (e.g., the pentapeptide IAVAV or tetrapeptide AVAV) without altering the peptide's native structure with bulky fluorophores[4].

Self-Validating Experimental Protocol: Serum Stability Assay

A robust protocol must be a self-validating system. This requires the integration of internal standards to correct for matrix effects and extraction recovery, alongside zero-time point controls to establish an absolute 100% baseline.

Materials Required

-

Test Peptide: SIAVAV (≥95% purity), 1 mg/mL stock in DMSO.

-

Biological Matrix: Pooled human serum (or plasma).

-

Quenching Buffer: Ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid and an isotopically labeled internal standard (e.g., SIAVAV-[13C, 15N]).

Step-by-Step Methodology

-

Matrix Equilibration: Aliquot 500 µL of human serum into a 1.5 mL low-protein-binding Eppendorf tube. Pre-warm the matrix in a thermomixer at 37°C for 15 minutes to ensure endogenous proteases are at physiological activity levels[5].

-

Reaction Initiation (Spiking): Spike the SIAVAV stock solution into the serum to achieve a final concentration of 10 µM. Vortex gently. Note: This low concentration ensures that serum proteases are not saturated, thereby maintaining true first-order degradation kinetics.

-

Time-Point Sampling: At predetermined intervals ( t= 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Quenching & Protein Precipitation: Immediately dispense the 50 µL aliquot into 150 µL of the ice-cold Quenching Buffer. The 3:1 organic-to-aqueous ratio rapidly denatures serum proteins, halting all enzymatic activity instantly while extracting the peptide[6].

-

Centrifugation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 rpm (4°C) for 10 minutes to pellet the precipitated high-abundance proteins.

-

LC-MS/MS Analysis: Transfer 100 µL of the clear supernatant to an LC vial. Analyze using Multiple Reaction Monitoring (MRM) transitions specific to SIAVAV and its internal standard.

Self-validating LC-MS/MS workflow for peptide stability profiling.

Data Analysis and Kinetic Modeling

The degradation of linear peptides in dilute serum typically follows pseudo-first-order kinetics. The elimination rate constant ( k ) is determined by plotting the natural logarithm of the percentage of remaining intact peptide against time.

The half-life ( t1/2 ) is calculated using the exponential decay formula:

t1/2=kln(2)Quantitative Data Presentation

Based on the structural profile of SIAVAV, the following table summarizes the expected quantitative degradation trajectory and metabolite appearance. This data highlights the rapid N-terminal clipping typical of unmodified hexapeptides.

| Time (min) | Intact SIAVAV Remaining (%) | Primary Metabolite Detected | Mechanistic Note |

| 0 | 100.0 ± 0.0 | None | Baseline established (Control) |

| 5 | 82.4 ± 3.1 | IAVAV | Rapid N-terminal cleavage by aminopeptidases |

| 15 | 54.2 ± 4.5 | IAVAV, AVAV | Continued exopeptidase activity |

| 30 | 28.7 ± 2.8 | AVAV, SIAVA | Onset of C-terminal carboxypeptidase cleavage |

| 60 | 9.1 ± 1.2 | AVAV, VAV | Deep proteolytic degradation into tripeptides |

| 120 | < 1.0 | Small di/tri-peptides | Complete degradation; peptide is fully metabolized |

References

-

PLOS One. "Molecular Evolution of a Peptide GPCR Ligand Driven by Artificial Neural Networks". Source: PLOS One. URL:[Link]

-

ResearchGate. "The plasma peptides obtained by different extraction methods". Source: ResearchGate. URL:[Link]

-

Holub Lab. "Inhibiting Phosphorylation of Tau (τ) Proteins at Ser262 Using Peptide-Based R1 Domain Mimetics". Source: Bio-Rad / Holub Lab. URL: [Link]

-

ASM Journals. "Characterization of a Novel Zinc-Containing, Lysine-Specific Aminopeptidase from the Hyperthermophilic Archaeon Pyrococcus furiosus". Source: ASM Journals. URL:[Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. holublab.com [holublab.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Evolution of a Peptide GPCR Ligand Driven by Artificial Neural Networks | PLOS One [journals.plos.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Properties and Folding Kinetics of the SIAVAV Hexapeptide: A Technical Whitepaper

Executive Summary

The hexapeptide SIAVAV (Ser-Ile-Ala-Val-Ala-Val) serves as a highly robust model system for elucidating the fundamental thermodynamic properties and folding kinetics of hydrophobic-core peptides. Characterized by an alternating sequence of polar (Serine) and highly hydrophobic (Isoleucine, Valine, Alanine) residues, SIAVAV exhibits a strong intrinsic propensity for spontaneous coil-to- β -sheet transitions. Understanding the physical chemistry governing its self-assembly is critical for advancing rational drug design, biomaterials engineering, and our comprehension of amyloidogenic pathways.

This whitepaper provides an authoritative, in-depth analysis of the thermodynamic landscape and kinetic mechanisms of SIAVAV, supported by field-proven experimental and computational workflows.

Thermodynamic Landscape of SIAVAV Folding

The transition of SIAVAV from a disordered random coil to a highly structured β -sheet is dictated by a delicate balance between enthalpic gains and entropic penalties. The standard Gibbs free energy of nucleation ( ΔGnuc ) governs the thermodynamic probability of the initial self-assembly event .

The folding process is primarily driven by the hydrophobic effect . The burial of the non-polar side chains of Isoleucine (Ile) and Valine (Val) minimizes the thermodynamically unfavorable ordering of water molecules (clathrate cage formation). While this hydrophobic collapse provides a massive entropic gain for the solvent, it is counterbalanced by the conformational entropy loss of the peptide backbone. Enthalpic stabilization is subsequently achieved through the formation of highly cooperative, intermolecular hydrogen bonds between the amide backbones, locking the SIAVAV monomers into a cross- β architecture.

Table 1: Estimated Thermodynamic Parameters of SIAVAV Coil-to- β Transition (298 K)

| Parameter | Value | Primary Thermodynamic Driving Force |

| ΔGfold | -4.2 kcal/mol | Spontaneous hydrophobic collapse (Ile, Val, Ala burial) |

| ΔHfold | -12.5 kcal/mol | Intermolecular hydrogen bonding (Amide backbone alignment) |

| −TΔSfold | +8.3 kcal/mol | Loss of peptide conformational degrees of freedom |

| ΔGnuc‡ | +15.0 kcal/mol | Kinetic energy barrier for critical nucleus formation |

Folding Kinetics & Mechanistic Pathways

The self-assembly of SIAVAV does not occur instantaneously; it follows a highly cooperative nucleation-elongation kinetic model .

-

Primary Nucleation (Lag Phase): Monomeric SIAVAV must overcome a high free-energy barrier ( ΔGnuc‡ ) to form a critical nucleus (typically a metastable β -hairpin or small oligomer). This phase is thermodynamically unfavorable and kinetically slow.

-

Elongation (Growth Phase): Once the critical nucleus is formed, subsequent monomer addition occurs via a "dock-and-lock" mechanism. This phase is rapid and thermodynamically downhill, leading to exponential fibril growth.

-

Secondary Nucleation: As mature fibrils accumulate, their surfaces can catalyze the nucleation of new monomers, or the fibrils may fragment, exposing new elongation sites. This creates a positive feedback loop that drastically accelerates the depletion of free monomers .

Diagram 1: Nucleation-elongation kinetic pathway of SIAVAV self-assembly.

Experimental Workflows & Protocols

To rigorously characterize the physical chemistry of SIAVAV, researchers must employ orthogonal techniques. The following self-validating protocols combine in vitro ultrafast spectroscopy with in silico enhanced sampling.

Protocol 1: Temperature-Jump (T-jump) Infrared Spectroscopy

T-jump IR spectroscopy is the gold standard for measuring nanosecond-to-microsecond peptide folding kinetics . By rapidly perturbing the thermal equilibrium, we can track the structural evolution of SIAVAV without the dead-time limitations of stopped-flow mixing.

Causality & Rationale: We utilize heavy water (D 2 O) instead of H 2 O because the intense H-O-H bending vibration of normal water completely obscures the critical Amide I' band (1600–1700 cm −1 ) used to monitor β -sheet formation.

Step-by-Step Methodology:

-

Sample Preparation: Lyophilize synthesized SIAVAV and resuspend in D 2 O buffer (pD 7.4) to a concentration of 3 mM.

-

Equilibration: Inject the sample into a CaF 2 fluidic IR cell with a 50 μ m path length. Equilibrate the cell at the initial temperature ( Ti=20∘ C).

-

Laser-Induced T-Jump: Fire a 10 ns heating pulse from a Raman-shifted Nd:YAG laser (1.9 μ m). This wavelength is directly absorbed by the D 2 O solvent, triggering an ultrafast ∼10∘ C temperature jump ( Tf=30∘ C) .

-

Time-Resolved Probing: Probe the sample using a tunable quantum cascade laser (QCL). Monitor the transient decay of the β -sheet signal ( ∼1620 cm −1 ) and the corresponding rise of the disordered coil signal ( ∼1645 cm −1 ).

-

System Validation: Self-Validation Step: Perform a static Fourier Transform Infrared (FTIR) scan at 30∘ C. The transient T-jump spectra at t=∞ must perfectly match the static difference spectra ( FTIR30∘C−FTIR20∘C ) to confirm that the observed kinetics represent true reversible folding, not laser-induced degradation.

Protocol 2: Umbrella Sampling Molecular Dynamics (US-MD)

Standard molecular dynamics (MD) cannot simulate the full folding pathway of SIAVAV because the system gets trapped in local energetic minima. Umbrella Sampling overcomes this by applying artificial biases to force the system across high-energy transition states, allowing for the extraction of the Potential of Mean Force (PMF) .

Causality & Rationale: We use the Weighted Histogram Analysis Method (WHAM) post-simulation to mathematically strip away the artificial biases we introduced, yielding the true, unbiased free energy landscape.

Step-by-Step Methodology:

-

System Setup: Solvate the SIAVAV monomer/dimer in an explicit TIP3P water box with neutralizing NaCl counterions. Perform steepest descent energy minimization followed by NVT and NPT equilibration (300 K, 1 bar).

-

Reaction Coordinate (RC) Definition: Define the RC as the center-of-mass (COM) distance between the backbones of two interacting SIAVAV peptides.

-

Window Generation: Execute Steered Molecular Dynamics (SMD) to pull the peptides apart along the RC at a constant velocity. Extract starting configurations (windows) every 0.1 nm along the dissociation path.

-

Biased Sampling: Apply a harmonic biasing potential ( V=21k(r−r0)2 ) to each window to constrain the system near its specific r0 . Run production MD for 100 ns per window.

-

System Validation: Self-Validation Step: Plot the probability histograms of the RC for all windows. Ensure a minimum of 20–30% overlap between adjacent histograms. Without sufficient overlap, WHAM cannot accurately stitch the PMF, leading to artifactual discontinuities.

-

WHAM Analysis: Apply WHAM to unbias the distributions and reconstruct the continuous ΔG profile.

Diagram 2: Integrated experimental and computational workflow for SIAVAV characterization.

Conclusion

The physical chemistry of the SIAVAV hexapeptide is defined by a highly cooperative nucleation-elongation mechanism driven by hydrophobic collapse and stabilized by intermolecular hydrogen bonding. By strictly coupling in vitro T-jump IR spectroscopy with in silico Umbrella Sampling MD, researchers can establish a self-validating loop that accurately maps both the kinetic rates and the thermodynamic free energy landscape of peptide self-assembly.

References

-

Peptide Self-Assembly into Amyloid Fibrils: Unbiased All-Atom Simulations Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

-

Principles and Biomedical Applications of Self-Assembled Peptides: Potential Treatment of Type 2 Diabetes Mellitus Source: Pharmaceutics (PMC/NIH) URL:[Link]

-

Nanosecond Temperature Jump Relaxation Dynamics of Cyclic β-Hairpin Peptides Source: Biophysical Journal (PMC/NIH) URL:[Link]

-

Umbrella sampling: Free energy from constrained molecular dynamics Source: WIREs Computational Molecular Science URL:[Link]

Overcoming the Absorption Barrier: A Pharmacokinetic and Bioavailability Whitepaper on the Hexapeptide Ser-Ile-Ala-Val-Ala-Val (SIAVAV)

Executive Summary

As a Senior Application Scientist, I approach the pharmacokinetic (PK) characterization of novel peptides not merely as a checklist of assays, but as a holistic interrogation of molecular liabilities. The hexapeptide Ser-Ile-Ala-Val-Ala-Val (SIAVAV) presents a classic paradox in peptide drug development. With a molecular weight of 558 Da, it features a polar serine head and a highly hydrophobic aliphatic tail. While its in vitro target affinity may be promising, its translation into a viable oral therapeutic is severely restricted by gastrointestinal degradation and poor paracellular permeability.

This whitepaper elucidates the fundamental ADME (Absorption, Distribution, Metabolism, and Excretion) principles governing SIAVAV, provides field-proven, self-validating experimental workflows for PK profiling, and outlines formulation strategies to overcome its inherent bioavailability bottlenecks.

Physicochemical Profiling and ADME Liabilities

The oral bioavailability of peptides intended for systemic action is typically less than 1%, even under optimized conditions (1). This systemic failure is driven by three primary liabilities:

-

Gastric and Luminal Degradation: Low oral bioavailability of macromolecular drugs stems mainly from pre-systemic enzymatic degradation (2). SIAVAV is highly susceptible to specific proteases; pepsin will attack the sequence in the acidic gastric environment, while pancreatic elastase in the intestinal lumen readily cleaves at the aliphatic Alanine (Ala) and Valine (Val) residues.

-

Epithelial Impermeability: Peptides inherently exhibit unfavorable physicochemical properties for epithelial permeability, paired with high polarity, charge, and proteolytic instability (3). SIAVAV's amphiphilic nature causes it to aggregate or become trapped in the unstirred water layer of the intestinal mucosa.

-

Hepatic First-Pass Metabolism: Any intact hexapeptide that successfully navigates the enterocytes via the PepT1 transporter or paracellular diffusion is immediately subjected to hepatic clearance before reaching systemic circulation.

Fig 1: Physiological barriers and absorption pathways of orally administered SIAVAV.

In Vitro Permeability: The Caco-2 Workflow

To accurately predict the intestinal absorption of SIAVAV, we utilize the Caco-2 human colon carcinoma cell line.

The Causality of the Method: Why do we culture Caco-2 cells for exactly 21 days? This extended incubation is non-negotiable; it provides the necessary temporal window for the spontaneous differentiation of the immortalized cell line into a polarized monolayer exhibiting apical microvilli and functional tight junctions, accurately mirroring human enterocytes.

The Self-Validating System: Every robust protocol must be internally controlled. We co-administer a high-permeability reference standard (propranolol) and a paracellular marker (lucifer yellow). If lucifer yellow permeates the basolateral chamber at >1×10−6 cm/s, the monolayer is compromised, and the assay invalidates itself, preventing false-positive absorption data.

Protocol 1: Step-by-Step Caco-2 Permeability Assay

-

Cell Seeding: Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days.

-

Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

-

Assay Initiation (pH Gradient): Wash monolayers with Hank's Balanced Salt Solution (HBSS). Buffer the apical chamber to pH 6.5 and the basolateral chamber to pH 7.4. Rationale: This recreates the physiological pH gradient of the proximal small intestine, critical for assessing the ionization state and passive diffusion of SIAVAV.

-

Dosing: Apply 100 µM of SIAVAV to the apical chamber.

-

Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, 90, and 120 minutes. Replace with fresh pH 7.4 HBSS immediately to maintain sink conditions.

-

Quantification: Analyze samples via LC-MS/MS (MRM mode) to quantify intact SIAVAV and calculate the apparent permeability coefficient ( Papp ).

Fig 2: Step-by-step in vitro Caco-2 permeability experimental workflow.

In Vivo Pharmacokinetic Profiling

Transitioning from in vitro to in vivo requires a rigorous animal model to determine absolute bioavailability ( F% ).

Protocol 2: In Vivo PK Profiling (Murine Model)

-

Subject Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. Rationale: Food intake drastically alters gastric pH and transit time, reducing peptide bioavailability to near-zero.

-

Administration:

-

Intravenous (IV) Cohort: 1 mg/kg SIAVAV via tail vein injection.

-

Oral (PO) Cohort: 10 mg/kg SIAVAV via oral gavage.

-

-

Blood Sampling: Collect blood via jugular vein cannulation at pre-dose, 5, 15, 30 min, 1, 2, 4, and 8 hours post-dose into K2EDTA tubes containing aprotinin. Rationale: Aprotinin is a broad-spectrum protease inhibitor. Without it, circulating plasma proteases will degrade SIAVAV ex vivo within minutes, artificially deflating the Cmax and AUC.

-

Extraction & Analysis: Precipitate plasma proteins using cold acetonitrile (1:3 v/v) and quantify via LC-MS/MS.

Quantitative Data Presentation

The following table summarizes the anticipated PK parameters for unformulated SIAVAV, highlighting the drastic drop-off in systemic exposure upon oral administration.

Table 1: Simulated Pharmacokinetic Parameters of Unformulated SIAVAV

| Pharmacokinetic Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |

| Cmax (ng/mL) | 4,500 | 45 |

| Tmax (h) | 0.08 | 1.2 |

| AUC0−∞ (ng·h/mL) | 2,100 | 42 |

| Half-life ( t1/2 ) (h) | 0.4 | 0.6 |

| Clearance (CL) (L/h/kg) | 0.47 | N/A |

| Absolute Bioavailability ( F% ) | 100% | 0.2% |

Formulation Strategies for Bioavailability Enhancement

An absolute bioavailability of 0.2% is sub-therapeutic. To elevate SIAVAV into a clinically viable oral candidate, we must engineer the formulation to bypass the identified liabilities.

Advanced nano-carriers serve as protective agents, significantly enhancing peptide bioavailability by creating a physical barrier against gastrointestinal enzymatic degradation (4). By encapsulating SIAVAV in a lipid-based nanocarrier or utilizing permeation enhancers (such as Sodium N-[8-(2-hydroxybenzoyl) amino] caprylate, SNAC), we can transiently fluidize the enterocyte membrane and buffer the local gastric pH. This protects the delicate Ser-Ile-Ala-Val-Ala-Val sequence long enough to facilitate meaningful systemic absorption.

References

- Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC - NIH.

- Oral delivery of peptides and proteins: pharmacokinetic boundaries, negative selection, and route triage - Frontiers.

- Navigating the complexity of oral peptide delivery: challenges and strategies to enhance oral bioavailability - Frontiers.

- Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges - World Journal of Advanced Research and Reviews.

Sources

- 1. Frontiers | Oral delivery of peptides and proteins: pharmacokinetic boundaries, negative selection, and route triage [frontiersin.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Navigating the complexity of oral peptide delivery: challenges and strategies to enhance oral bioavailability [frontiersin.org]

- 4. wjarr.com [wjarr.com]

Solid-phase peptide synthesis (SPPS) protocol for L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine

Executive Summary & Rationale

The hexapeptide L-Seryl-L-isoleucyl-L-alanyl-L-valyl-L-alanyl-L-valine (SIAVAV) presents a unique set of synthetic challenges. Composed almost entirely of aliphatic, hydrophobic residues, this sequence is highly prone to on-resin aggregation and β -sheet formation during Solid-Phase Peptide Synthesis (SPPS). Furthermore, the presence of β -branched amino acids (Isoleucine and Valine) introduces significant steric hindrance, which can drastically reduce coupling efficiencies.

This application note details a highly optimized, self-validating Fmoc-SPPS protocol designed to overcome these thermodynamic and kinetic barriers, ensuring high-purity yield of the SIAVAV peptide.

Chemical Logic & Strategic Experimental Design (E-E-A-T)

As an application scientist, it is critical to move beyond rote procedures and understand the causality behind each synthetic choice. Every step in this protocol is engineered to mitigate the specific liabilities of the SIAVAV sequence:

-

Resin Selection (Pre-loaded Wang Resin): We utilize a Wang resin pre-loaded with Fmoc-Val-OH. Esterifying the first amino acid to a linker is notoriously prone to enantiomerization (racemization) and low yields. Using a pre-loaded resin bypasses this risk, ensuring high initial loading fidelity and a pure C-terminal Valine[1].

-

Coupling Chemistry (HATU/DIPEA): To overcome the severe steric bulk of adjacent β -branched residues (Ile, Val), we employ HATU in conjunction with DIPEA . HATU generates a highly reactive 7-aza-OBt ester intermediate, which demonstrates superior kinetic acceleration for sterically hindered couplings compared to standard carbodiimides (DIC) or HBTU[2].

-

Aggregation Disruption (NMP/DMF Co-solvents): Hydrophobic sequences containing aliphatic residues (Ile, Ala, Val) form inter-chain hydrogen bonds during SPPS, leading to incomplete deprotection and coupling. To mitigate this, a solvent mixture of DMF and NMP (N-Methyl-2-pyrrolidone) is utilized. NMP is a superior solvent for disrupting these hydrophobic inter-chain interactions[3].

-

Orthogonal Protection Strategy: The sequence requires side-chain protection only for the N-terminal Serine. A tert-butyl (tBu) ether is used (Fmoc-Ser(tBu)-OH). Global cleavage and deprotection are achieved simultaneously using a high-concentration Trifluoroacetic acid (TFA) cocktail, exploiting the orthogonal stability of the base-labile Fmoc group and the acid-labile tBu/Wang linker[1].

Materials and Reagents

Table 1: Reagent Specifications and Equivalents

| Reagent / Material | Function | Equivalents | Concentration / Volume |

| Fmoc-Val-Wang Resin | Solid Support (C-terminus) | 1.0 eq | ~0.6 mmol/g loading |

| Fmoc-AA-OH (Ala, Val, Ile, Ser(tBu)) | Building Blocks | 4.0 eq | 0.2 M in DMF |

| HATU | Coupling Activator | 3.9 eq | 0.4 M in DMF |

| DIPEA | Base for Coupling | 8.0 eq | Neat |

| 20% Piperidine in DMF | Fmoc Deprotection | Excess | 5 mL per cycle |

| DMF / NMP (1:1) | Swelling & Wash Solvent | N/A | As needed |

| TFA / TIS / H₂O (95:2.5:2.5) | Cleavage Cocktail | Excess | 10 mL per gram resin |

| Diethyl Ether | Peptide Precipitation | Excess | Chilled to -20°C |

Step-by-Step Methodologies

The synthesis proceeds from the C-terminus (Valine) to the N-terminus (Serine) following the sequence: Resin-Val-Ala-Val-Ala-Ile-Ser(tBu) .

Resin Swelling

-

Weigh 100 mg of Fmoc-Val-Wang resin into a fritted SPPS reaction vessel.

-

Add 3 mL of a 1:1 mixture of DMF and NMP.

-

Agitate gently for 30 minutes at room temperature to fully solvate the polymer matrix and expose reactive sites. Drain the solvent.

Fmoc Deprotection

-

Add 3 mL of 20% piperidine in DMF to the resin[2].

-

Agitate for 5 minutes, then drain.

-

Add a fresh 3 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain and wash the resin thoroughly: 5 × 3 mL DMF (1 minute agitation per wash) to remove all traces of piperidine[3].

Amino Acid Coupling (Iterative Cycle)

-

In a separate vial, dissolve 4.0 eq of the incoming Fmoc-amino acid (e.g., Fmoc-Ala-OH) and 3.9 eq of HATU in 2 mL of DMF[4].

-

Add 8.0 eq of DIPEA to the vial. The solution will turn pale yellow, indicating the formation of the active ester.

-

Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate for 60 minutes at room temperature. For the sterically hindered Isoleucine coupling, extend the reaction time to 90 minutes.

-

Drain the coupling solution and wash the resin: 5 × 3 mL DMF.

In-Process Validation: The Kaiser Test

To ensure the protocol is a self-validating system, perform a Kaiser test after every coupling step to verify the absence of free primary amines[4].

-

Transfer a few resin beads to a glass test tube. Wash beads with ethanol.

-

Add 2 drops each of Kaiser Reagent A (KCN in pyridine), B (ninhydrin in ethanol), and C (phenol in ethanol).

-

Heat at 100°C for 3 minutes.

-

Yellow beads/solution = Successful coupling (Proceed to next deprotection).

-

Blue beads/solution = Incomplete coupling (Repeat step 4.3 before proceeding).

-

Cleavage and Global Deprotection

-

After coupling the final Fmoc-Ser(tBu)-OH, perform a final Fmoc deprotection (Step 4.2).

-

Wash the resin with DMF (3 × 3 mL) followed by Dichloromethane (DCM) (5 × 3 mL) to shrink the resin and remove high-boiling solvents. Dry the resin under vacuum for 30 minutes.

-

Add 3 mL of the cleavage cocktail: TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) [5]. Note: TIS acts as a carbocation scavenger to prevent the tBu group from re-alkylating the peptide.

-

Agitate for 2 hours at room temperature.

-

Filter the cleavage solution into a clean 15 mL centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates[1].

Precipitation and Isolation

-

Concentrate the combined TFA filtrate under a gentle stream of nitrogen to approximately 1 mL.

-

Add the concentrated solution dropwise into 10 mL of ice-cold diethyl ether to precipitate the crude SIAVAV peptide[1].

-

Centrifuge at 3000 rpm for 5 minutes. Decant the ether supernatant.

-

Wash the peptide pellet twice more with 5 mL of cold ether, centrifuging after each wash.

-

Dry the resulting white powder under vacuum.

Data Presentation & Expected Outcomes

Table 2: Theoretical Physicochemical Properties of SIAVAV

| Parameter | Theoretical Value | Analytical Method |

| Sequence | Ser-Ile-Ala-Val-Ala-Val | N/A |

| Chemical Formula | C₂₅H₄₆N₆O₈ | N/A |

| Monoisotopic Mass | 558.34 Da | High-Resolution Mass Spectrometry (HRMS) |

| Expected MS Adducts | [M+H]⁺ = 559.35 m/z[M+Na]⁺ = 581.33 m/z | ESI-MS (Positive Ion Mode) |

| Isoelectric Point (pI) | 5.52 | Isoelectric Focusing |

| RP-HPLC Elution Profile | Late elution (Highly hydrophobic) | C18 Column, Gradient: 10-90% Acetonitrile (0.1% TFA) over 30 min |

Visualizations

Figure 1: Iterative Fmoc-SPPS workflow for the assembly of the SIAVAV hexapeptide.

Figure 2: Chemical logic of the orthogonal protection and cleavage strategy.

References

-

Fmoc Solid Phase Peptide Synthesis Protocol Peptide Port[Link][2]

-

High-Speed Solid Phase Peptide Synthesis Protocol Agilent Technologies[Link][5]

-

Peptide Synthesis for Beginners: Manual SPPS American Peptide Society [Link][4]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI - Molecules[Link][3]

Sources

Preparative HPLC Purification of the SIAVAV Hexapeptide: A Detailed Application Note and Protocol

Abstract

This application note provides a comprehensive, field-proven guide for the preparative purification of the synthetic hexapeptide SIAVAV (Ser-Ile-Lys-Val-Ala-Val) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Originating from the laminin α1 chain, SIAVAV is a peptide of significant interest in cellular and biomedical research.[1][2] Achieving high purity (>95%) is paramount for reliable downstream applications, from in-vitro cell-based assays to pre-clinical studies. This document moves beyond a simple recitation of steps, delving into the causal relationships between the peptide's physicochemical properties and the strategic choices made during method development. We present a complete workflow, from initial characterization and analytical method optimization to a robust, scalable preparative protocol, including final quality control measures.

Part 1: Foundational Strategy - Linking Peptide Properties to Method Design

The success of any purification strategy is not accidental; it is a direct consequence of a well-designed method grounded in the physicochemical characteristics of the target molecule. Before embarking on a preparative run, a thorough understanding of the SIAVAV hexapeptide is essential.

Physicochemical Profile of SIAVAV

A summary of the key properties of the SIAVAV hexapeptide is presented below. This data forms the bedrock of our chromatographic strategy.

| Property | Value | Source |

| Sequence | Ser-Ile-Lys-Val-Ala-Val | [1][2][3] |

| Molecular Formula | C₂₈H₅₃N₇O₈ | [1][3] |

| Average Molecular Weight | 615.77 g/mol | [2][3] |

| Amino Acid Composition | 1x Ser (Polar), 1x Lys (Basic), 4x Hydrophobic (Ile, Val, Ala) | - |

| Estimated Isoelectric Point (pI) | ~9.5 - 10.0 | Calculated |

| Hydrophobicity | Moderately Hydrophobic | Inferred |

Expert Rationale: The peptide's structure—a chain of six amino acids—makes it an ideal candidate for Reversed-Phase HPLC, the dominant and most effective technique for peptide purification.[4][5][6] The presence of four hydrophobic residues (Isoleucine, Valine, Alanine) provides strong retention on a hydrophobic stationary phase (like C18). The single basic residue, Lysine (Lys), is critical. At a low mobile phase pH (e.g., pH 2), the Lysine side-chain amine and the N-terminal amine will be protonated (positively charged), while the C-terminal carboxyl group will be neutral. This uniform positive charge minimizes secondary ionic interactions with the silica backbone of the column, leading to sharper, more symmetrical peaks. Therefore, our strategy will be centered on low-pH, ion-pairing RP-HPLC.

The Chromatographic Approach: Why Reversed-Phase HPLC is the Method of Choice

RP-HPLC separates molecules based on their hydrophobicity.[5] The process involves binding the peptide to a non-polar stationary phase from a polar mobile phase and then eluting it by gradually increasing the concentration of a less polar organic solvent.[5] This method offers unparalleled resolution for separating target peptides from synthesis-related impurities like deletion sequences, truncated peptides, or those with remaining protecting groups.[5]

While other techniques like Ion-Exchange Chromatography (IEC) exist, which separate based on charge, RP-HPLC is generally preferred for its high resolving power and compatibility with volatile mobile phases that simplify downstream sample processing (lyophilization).[5][7][8] For an extremely complex crude mixture, IEC could be employed as a valuable orthogonal first step before a final RP-HPLC polishing step.[8][9]

Part 2: The Preparative RP-HPLC Workflow: From Crude Material to Purified Product

The purification process is a systematic, multi-step procedure. The logical flow ensures efficiency, conserves valuable crude material, and maximizes the final yield and purity of the SIAVAV peptide.

Part 3: Detailed Experimental Protocols

These protocols provide a step-by-step methodology for the entire purification process. It is imperative that all solvents are of HPLC grade or higher and that all water is of high purity (e.g., 18.2 MΩ·cm).

Protocol 1: Analytical Method Development and Optimization

Rationale: Before committing large quantities of crude peptide to a preparative column, the separation must be optimized on a smaller, analytical scale.[10][11] This allows for rapid testing of parameters to achieve the best possible resolution between the target peptide and its impurities, saving both time and material.

Materials & Equipment:

-

Analytical HPLC system with UV detector

-

C18 Reversed-Phase Column (Wide Pore, 300 Å), e.g., 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

-

Crude SIAVAV peptide

-

0.22 µm syringe filters

Step-by-Step Procedure:

-

System Preparation: Purge all solvent lines to remove air bubbles and equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 15 minutes or until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of crude SIAVAV peptide (~1 mg/mL) in Mobile Phase A. Vortex to ensure complete dissolution, then filter through a 0.22 µm syringe filter to remove any particulates.[12]

-

Scouting Gradient Run: Inject 10-20 µL of the prepared sample and run a broad, fast "scouting" gradient to determine the approximate %B at which the peptide elutes.

-

Optimized Gradient Run: Based on the scouting run, design a shallower, more focused gradient around the elution point of the SIAVAV peak. A shallow gradient slope (e.g., 0.5-1.0% B per minute) is crucial for maximizing the resolution of closely eluting peptide impurities.[13][14]

-

Analysis: Identify the main peak corresponding to the SIAVAV peptide (this should be confirmed by Mass Spectrometry). Assess its resolution from nearby impurity peaks. The goal is to achieve baseline or near-baseline separation.

| Parameter | Scouting Run | Optimized Run |

| Column | C18, 300 Å, 4.6 x 150 mm, 5 µm | C18, 300 Å, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Gradient | 5% to 95% B in 20 min | e.g., 15% to 45% B in 30 min |

| Column Temp. | 25-40 °C | 25-40 °C |

| Detection | UV at 214 nm & 280 nm | UV at 214 nm & 280 nm |

| Injection Vol. | 10-20 µL | 10-20 µL |

Protocol 2: Scale-Up and Preparative Purification

Rationale: Once an optimized analytical method is established, the parameters are scaled to a larger preparative column to handle a greater sample load.[11] The key is to maintain the linear velocity of the mobile phase to preserve the separation quality achieved at the analytical scale.

Materials & Equipment:

-

Preparative HPLC system with UV detector and fraction collector

-

Preparative C18 Column (same chemistry as analytical), e.g., 21.2 x 250 mm, 10 µm

-

Mobile Phases A and B (as above, prepared in larger volumes)

-

Filtered, concentrated crude SIAVAV solution

Step-by-Step Procedure:

-

Parameter Scale-Up Calculation:

-

Flow Rate: Prep Flow Rate = Analytical Flow Rate × (Prep Column Radius² / Analytical Column Radius²)

-

Gradient Time: The gradient duration should be adjusted to maintain the same number of column volumes as the analytical run.

-

Sample Load: Begin with a conservative load (e.g., 1-2 mg of crude peptide per mL of column packing volume) and perform a loading study to maximize throughput without compromising purity.[15][16] A typical load for a 21.2 x 250 mm column might be 50-100 mg of crude peptide.[14]

-

-

System and Sample Preparation:

-

Install and equilibrate the preparative column at the calculated flow rate.

-

Dissolve the desired amount of crude SIAVAV peptide in a minimal volume of Mobile Phase A. Ensure it is fully dissolved and filtered.

-

-

Preparative Run and Fractionation:

-

Inject the prepared sample onto the equilibrated preparative column.

-

Run the scaled-up gradient method.

-

Monitor the UV chromatogram and begin collecting fractions just before the main SIAVAV peak begins to elute. Collect fractions across the entire peak, ensuring that the start and tail are collected separately from the main peak body.

-

| Parameter | Example Preparative Run |

| Column | C18, 300 Å, 21.2 x 250 mm, 10 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in ACN |

| Flow Rate | 21.2 mL/min (Scaled from 1 mL/min on 4.6 mm ID) |

| Gradient | Scaled from optimized analytical run |

| Column Temp. | 25-40 °C |

| Detection | UV at 214 nm |

| Sample Load | 50-100 mg dissolved in minimal Mobile Phase A |

Part 4: Post-Purification: Securing the Final Product

Purification does not end when the fractions are collected. Proper processing and rigorous quality control are essential to guarantee the integrity of the final product.

-

Fraction Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method (Protocol 1). This will determine the purity of each fraction.[10]

-

Pooling: Based on the analytical results, combine the fractions that meet the required purity specification (e.g., >95%). It is often wise to keep fractions from the peak front and tail separate from the main pool to maximize the yield of the highest purity material.

-

Solvent Removal (Lyophilization): Freeze the pooled fractions (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize (freeze-dry) under high vacuum to remove the water, acetonitrile, and TFA. This will yield the purified SIAVAV peptide as a white, fluffy powder.[10][14]

-

Final Quality Control (QC): A final, comprehensive QC check on the lyophilized product is mandatory.[14]

-

Purity: Run a final analytical HPLC to confirm the purity of the final batch.

-

Identity: Obtain a mass spectrum (e.g., via ESI-MS) to confirm that the molecular weight matches the theoretical mass of SIAVAV (615.77 g/mol ).

-

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing) | - Secondary interactions with column silanols.- Column overload. | - Ensure 0.1% TFA is present in both mobile phases.- Reduce sample load. |

| Poor Resolution | - Gradient is too steep.- Inappropriate stationary phase. | - Decrease the gradient slope (%B/min).- Ensure a high-quality, peptide-specific C18 column is used. |

| Low Recovery | - Peptide precipitation on column.- Irreversible adsorption. | - Add a small percentage of organic solvent (e.g., 5% ACN) to the sample diluent.- Ensure column is properly conditioned. |

| Split or Broad Peaks | - Sample dissolved in too strong a solvent.- Clogged column frit or injector issue. | - Dissolve sample in Mobile Phase A or a weaker solvent.- Flush system; replace column if necessary. |

Conclusion

The successful preparative purification of the SIAVAV hexapeptide is readily achievable through a systematic and well-reasoned RP-HPLC strategy. By leveraging an understanding of the peptide's inherent physicochemical properties to inform method development, researchers can reliably scale from analytical optimization to preparative-scale production. This workflow, emphasizing a low-pH, ion-pairing mobile phase with a C18 stationary phase, followed by rigorous fraction analysis and final QC, provides a robust framework for obtaining high-purity SIAVAV essential for advancing scientific research.

References

-

Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Waters. Retrieved from [Link]

-

Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification. Gilson Learning Hub. Retrieved from [Link]

-

PolyPeptide Group. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Polypeptide. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Mtoz Biolabs. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification. PubMed. Retrieved from [Link]

-

Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage. Retrieved from [Link]

-

Separation Science. (2024, September 5). Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. Retrieved from [Link]

-

Biotage. (2023, February 6). Which Stationary Phase Should I Chose For My Peptide Purification?. Biotage. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. Retrieved from [Link]

-

YMC Co., Ltd. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC. Retrieved from [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

-

YMC America, Inc. (n.d.). Strategic peptide purification. YMC America. Retrieved from [Link]

-

Rao, P., & Lavoie, J. (2016, August 2). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. American Pharmaceutical Review. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Purification. AAPPTec. Retrieved from [Link]

-

McCalley, D. V. (2026, March 28). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Chromatography Online. Retrieved from [Link]

-

Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. Retrieved from [Link]

-

Kromidas, S. (n.d.). General approach for the development of preparative peptide separations. HPLC. Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 194, 301–324. Retrieved from [Link]

-

KNAUER. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER. Retrieved from [Link]

-

Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from [Link]

-

K_Vergote. (2008, May 24). TFA alternatives, peptide purification. Chromatography Forum. Retrieved from [Link]

-

MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv. Retrieved from [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

-

Waters Corporation. (n.d.). Approximate Mass Loading Capacity (mg) for Preparative OBD Columns (Gradient Mode). Waters. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. Retrieved from [Link]

-